(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at a specific position on the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
What sets (5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a pyrazole moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound (5Z)-3-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Properties
The compound features a thiazolidinone ring fused with a pyrazole moiety , which contributes to its biological properties. The IUPAC name is as follows:
- IUPAC Name : (5Z)-3-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Molecular Formula : C24H22ClN3O2S2
- Molecular Weight : 484.0 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The structural components allow it to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . For example:
- A study demonstrated that derivatives of thiazolidinones exhibit selective cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (HCT116) and breast cancer (MCF7) cells, with IC50 values ranging from 10 μM to 28 μM depending on structural modifications .
Antimicrobial Properties
Thiazolidinones have also shown significant antimicrobial activity:
- Research indicates that these compounds possess broad-spectrum activity against bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are notable:
- Studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-3-butyl derivatives can be influenced by various substituents on the thiazolidinone and pyrazole rings. Key findings include:
Substituent | Effect on Activity |
---|---|
Alkyl groups (e.g., butyl) | Enhance lipophilicity and cellular uptake |
Halogen atoms (e.g., Cl) | Improve binding affinity to targets |
Methoxy groups | Increase antioxidant properties |
These modifications can lead to improved efficacy and selectivity against specific biological targets.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thiazolidinone derivatives, the compound exhibited selective activity against cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Antimicrobial Testing : Another study tested several thiazolidinone derivatives against common pathogens and found that modifications significantly enhanced their antimicrobial potency . This suggests a promising avenue for developing new antibiotics.
Properties
CAS No. |
624724-02-3 |
---|---|
Molecular Formula |
C24H22ClN3O2S2 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-3-4-12-27-23(29)21(32-24(27)31)14-17-15-28(18-8-6-5-7-9-18)26-22(17)16-10-11-20(30-2)19(25)13-16/h5-11,13-15H,3-4,12H2,1-2H3/b21-14- |
InChI Key |
LUBYMFYBYZTHIN-STZFKDTASA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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